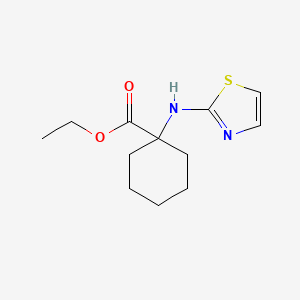

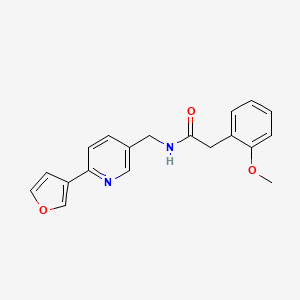

![molecular formula C14H22ClNO B2759981 N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride CAS No. 1158194-77-4](/img/structure/B2759981.png)

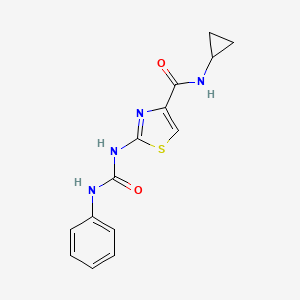

N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide with various aldehydes and ketones, facilitating the synthesis of a wide range of highly enantioenriched amines. This methodology is instrumental in producing alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing its broad applicability in organic synthesis (Ellman, Owens, & Tang, 2002).

Dearomative Allylation

N-(Aryloxy)imines undergo efficient allylation, leading to a wide array of homoallylic primary amines. This process, catalyzed by palladium and involving the formal α-allylation of (pseudo)benzylic primary amines, highlights a novel strategy for C-C bond formation. The mechanistic insight reveals a dearomative approach that significantly expands the toolkit for constructing complex amines (Mori-Quiroz, Londhe, & Clift, 2020).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates in synthetic chemistry is showcased through their reactivity in nucleophilic substitutions and radical reactions. These compounds act as pivotal building blocks, enabling the modification of the benzene ring through various radical-mediated processes, underscoring the utility of tert-butyl groups in facilitating diverse synthetic transformations (Jasch, Höfling, & Heinrich, 2012).

Metal-Free Oxidative Amination

A metal-free route for the oxidative amination of benzoxazoles, utilizing catalytic iodine in aqueous tert-butyl hydroperoxide, illustrates an eco-friendly approach to synthesizing aminated products. This method emphasizes the synthesis of therapeutically relevant benzoxazoles under benign conditions, highlighting the strategic use of tert-butyl groups in environmental chemistry (Lamani & Prabhu, 2011).

Chiral Phosphine Ligands

Research into rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups has led to advancements in asymmetric hydrogenation of functionalized alkenes. These ligands, when used in rhodium catalysis, have shown exceptional enantioselectivities and high catalytic activities. The practical application of these catalysts in the synthesis of chiral pharmaceutical ingredients demonstrates the significant role of tert-butyl groups in medicinal chemistry synthesis (Imamoto et al., 2012).

特性

IUPAC Name |

2-methyl-N-[(4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-5-10-16-13-8-6-12(7-9-13)11-15-14(2,3)4;/h5-9,15H,1,10-11H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYRLYLKOPWUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=C(C=C1)OCC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

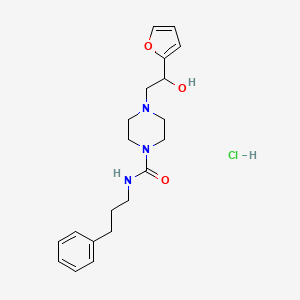

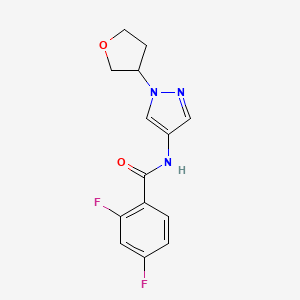

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2759902.png)

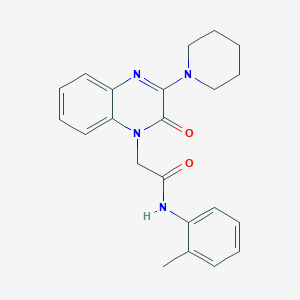

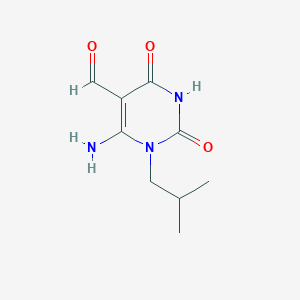

![4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2759909.png)

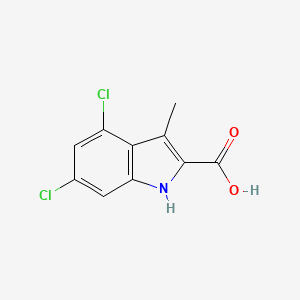

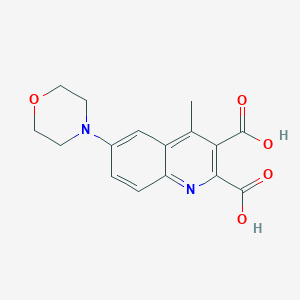

![N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2759912.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole](/img/structure/B2759920.png)